Journal Name:Journal of Nanostructure in Chemistry
Journal ISSN:2008-9244
IF:10.1
Journal Website:https://www.springer.com/journal/40097
Year of Origin:2013
Publisher:Springer Nature
Number of Articles Per Year:0
Publishing Cycle:季刊
OA or Not:Not
Liquid-Crystal Reconfigurable Coupler for Millimeter-Wave Applications
Journal of Nanostructure in Chemistry ( IF 10.1 ) Pub Date: 2023-06-14 , DOI: 10.1109/tcpmt.2023.3285902
A substrate-integrated waveguide (SIW) coupler whose coupling ratio is controllable at millimeter-wave frequency is presented. To realize this unique property, the SIW coupler is loaded with a tunable liquid crystal (LC) in the central region. To increase, translate, and shift the tuning range of the LC to the required permittivity, an artificial dielectric slab (ADS) is introduced and validated. A new approach to locally increase the permittivity of the LC is presented, wherein the relative permittivity is increased over the desired band. Initially, the variation in the relative permittivity of the LC is 2.46–3.5; the slab offers an increment in the variation, from 8.82 to 14.7. Varying the permittivity of the slab in the central region enables coupling ratio control. Based on the investigation of the proposed model, the design requirements and physical parameters to achieve a wide range of reconfigurability are obtained at the millimeter-waveband. For experimental/demonstration purposes, two reconfigurable coupler prototypes with angles of 15° and 55° between the arms are fabricated and characterized. The results demonstrate a tunable operating frequency to a certain extent with a controllable coupling ratio between output ports from 0.5 to 15 dB. These results show very good agreement with the values determined via simulation.
Detail
Miniaturized Fully Passive Wireless Neural Recording With Heterogeneous Integration in Thin Packages
Journal of Nanostructure in Chemistry ( IF 10.1 ) Pub Date: 2023-03-08 , DOI: 10.1109/tcpmt.2023.3253844
Wireless fully passive neural recording systems are demonstrated with heterogeneous integration of sensing, mixing, and communication components in flexible polymer dielectric films. The recording neurosensor has an antenna, antiparallel diode, and a bypass capacitor to modulate an incoming carrier signal with the neuropotentials and backscatter the mixed signal to an external reader circuit. Planar antennas are realized on liquid crystal polymer (LCP) flexible substrates with low dielectric constant. The designed antenna topology is realized with a single metal layer and eliminates the dependency on substrate thickness, and leads to thinner sensors. This is a major advance compared to prior passive neural recording with rigid and thicker substrates and components. Approximately, 80% thickness reduction and 20% volume reduction are achieved with a similar performance when compared to earlier studies. Our approach thus leads to low-cost and disposable wireless neurosensors on a flexible platform with heterogeneous integration. This article thus advances innovative wireless neural recording in three aspects: 1)advanced packaging for miniaturized neural recording with passive telemetry, through which the overall size of the sensor is reduced without degrading the performance; 2) new antenna topologies for neural recording applications; and 3) detailed power link analysis to estimate the minimum signal sensitivity.
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Modeling and Measuring of Relative Motion at Contact Point of Electrical Connector for the Prediction of Vibration-Induced Fretting Damage
Journal of Nanostructure in Chemistry ( IF 10.1 ) Pub Date: 2023-05-09 , DOI: 10.1109/tcpmt.2023.3272575
The relative motion at the contact interface induced by engine vibration is one of the most significant causes of fretting damage. However, at present, several vibration simulation models have been investigated in literature to predict fretting degradation. Unfortunately, those finite element (FE) models do not take into account all the connector components (more than 10) with the cable, the non-linear mechanical contact, and the prestress state of different components after the assembled process. This article describes and illustrates the approaches used for 3-D FE modeling and vibration simulation of electrical connectors to evaluate the relative displacement between the terminals at contact point, and when the fretting occurs. A series of experimental tests were also conducted to validate the simulation. A sinusoidal vibration with a single frequency and amplitude was applied to the connector system. It was demonstrated that the test and simulation presented similar results. Finally, an approach for predicting the connector risk of fretting damage is established by combining the contact endurance and relative motion at the contact point and eventually quantifying the threshold amplitude of fretting.
Detail
Mechanical–Thermal–Electrical Coupling Modeling and Temperature Rise Characteristic of a Parallel Groove Clamp With Improved Representation of Contact Interactions
Journal of Nanostructure in Chemistry ( IF 10.1 ) Pub Date: 2023-03-31 , DOI: 10.1109/tcpmt.2023.3263471
The electrical contact resistance and thermal contact resistance caused by the actual rough surfaces of parallel groove clamps exist during contact interactions, which affects the heat generation rate and thermal conductivity, and then the accuracy of multifield coupling numerical simulation. Thus, first, a mechanical–thermal–electrical coupling model of the parallel groove clamp is created based on the improved representation of contact interactions. Then, a progressive sequential coupling method is proposed to improve the calculation accuracy and efficiency of the multifield coupling. Meanwhile, the validity of the coupling model is verified by electrical resistance and temperature measurement experiments. Finally, the temperature rise characteristic of the parallel groove clamp is analyzed under normal and large current impact conditions. The results show that the experimental and numerical electrical resistance and temperature show a good agreement. The electrical resistance of parallel groove clamps stabilizes when the preload force is greater than the critical value, 5000 N. The highest temperature of parallel groove clamps is always located at the contact edge between the upper clamp block and branch line, and the influence of current intensity on temperature rise is significant under normal conditions, while the effect of preload force is less. The large current impact mainly affects the transient temperature rise. However, the effect of the large current impact on steady-state temperature is negligible.
Detail
Characterization and Optimization of the Heat Dissipation Capability of a Chip-On-Board Package Using Finite Element Methods
Journal of Nanostructure in Chemistry ( IF 10.1 ) Pub Date: 2023-03-20 , DOI: 10.1109/tcpmt.2023.3259199
The present study endeavors to investigate the thermal dissipation capability of a chip-on-board package by means of a comprehensive experimental and numerical analysis. For this purpose, a BiCMOS chip is designed and fabricated in conjunction with three different printed circuit board (PCB) configurations, including a single-sided board, a thermal via board, and a copper frame board. Transient thermal measurements are carried out on all three packages, and the results are subsequently transformed into cumulative structure functions. Then the finite element models are established for each package configuration, and their validity is confirmed through comparison with the experimental structure functions. The models are then characterized in accordance with the Joint Electron Device Engineering Council (JEDEC) 38-set boundary conditions, followed by a series of optimizations targeted toward the PCB, including the board stack-up and the board sizes. Parametric studies are performed to quantitatively assess the impact of these parameters on the thermal performance. Finally, the present study provides a comprehensive discussion of the optimal application scenarios for each board configuration, with a view to achieving good thermal performance. The findings of this study will contribute to the development of more thermally effective chip-on-board packages for high-performance electronic systems.
Detail
Process Parameters and Modeling Study of Thermosonic Flip Chip Bonding
Journal of Nanostructure in Chemistry ( IF 10.1 ) Pub Date: 2023-04-26 , DOI: 10.1109/tcpmt.2023.3270480
Thermosonic flip chip (TSFC) bonding technology has become a developing area of chip packaging technology due to its advantages of low bonding temperature and bonding pressure. To explore the appropriate bonding parameters and to understand the relationship between each parameter and the stress/strain at the bonding interface, bonding tests were carried out, and then, simulated orthogonal tests were conducted using the finite element model (FEM). The bonding test results show that the initial position of the bumps does not affect the strength after bonding, but an unreasonable selection of bonding pressure and ultrasonic parameters can lead to different degrees of cracks at the bonding interface after bonding and destroy the bonding strength. Simulation results show that the order of influence of the three bonding parameters on von Mises stress/(shear stress) is: bonding pressure $>$ ultrasonic amplitude $>$ bonding temperature/(ultrasonic amplitude $>$ bonding temperature $>$ bonding pressure). Based on the simulation results, a multivariate nonlinear regression model between von Mises stress/shear stress and bonding parameters was constructed. Some recommendations for the selection of bonding parameters are given: 1) the bonding pressure was selected in the range of 9–11 MPa; 2) the bonding temperature was chosen to be less than 200 °C; and 3) the ultrasonic amplitude was $1.1 \mu \text{m}$ (power about 22 W). At the same time, the ultrasonic power can be increased by increasing the ultrasonic frequency to achieve better results in bonding. This study can provide some theoretical basis for the selection of bonding parameters for TSFC bonding.
Detail
Antenna With Embedded Die in Glass Interposer for 6G Wireless Applications
Journal of Nanostructure in Chemistry ( IF 10.1 ) Pub Date: 2023-03-02 , DOI: 10.1109/tcpmt.2023.3251725
This article presents the antenna-integrated glass interposer for $D$ -band 6G wireless applications using die-embedding technology. We implement the die-embedded package on glass substrates and characterize the electrical performance in the $D$ -band. The electrical characterization employs embedded test dies with the 50- $\Omega $ ground–signal–ground (GSG) ports and coplanar waveguides. We achieve low-loss die-to-package transitions by using staggered dielectric vias, which are compared with the transitions of wire-bonding and flip-chip assembly. This article provides detailed information on the design, modeling, fabrication, and characterization of the die-to-package interconnects. This article also demonstrates the integration of microstrip patch antenna array and embedded dies in the $D$ -band. The results show superior electrical performance provided by the die-embedded glass interposer. The die-to-package interconnect exhibits good matching (less than −10-dB S11) and low loss (0.2-dB loss) in the $D$ -band. The integrated $1\times8$ patch antenna array shows 11.6-dB broadside gain and good matching with the embedded die. In addition, by using a temporary carrier, the antenna-integrated glass interposer also has great potential for further heterogeneous integration and thermal management.
Detail
Fabrication and Performance of 300-mm Wafer-Scale Silicon Microchannel Cooler
Journal of Nanostructure in Chemistry ( IF 10.1 ) Pub Date: 2023-04-12 , DOI: 10.1109/tcpmt.2023.3266666
This article describes the design, fabrication, and thermal performance of 300-mm-diameter wafer-scale Si microchannel coolers that demonstrated a junction temperature rise of less than 18 °C when dissipating about 14 kW of power. A thermal test wafer, which included hot-spot regions to mimic high-power compute cores, was attached to the wafer-scale microchannel cooler with Pb–Sn solder. Glass manifold layers were attached to the microchannel wafer using a frit material. The average apparent heat transfer coefficient, $h_{\mathrm {app}}$ , was about 104000 W/(K- $\text{m}^{2}$ ).
Detail
An Offline Calculation and Analysis Method of Chips Patch Efficiency for Dual-Arms Mounter to Guide Parameter Optimization
Journal of Nanostructure in Chemistry ( IF 10.1 ) Pub Date: 2023-06-06 , DOI: 10.1109/tcpmt.2023.3283402
Since high efficiency and low cost have become the leading trend of semiconductor packaging, dual-arms chips mounters have been widely used to eliminate the time delays and improve the efficiency. However, the auxiliary motion is required to avoid spatial interference, which increases the complexity of trajectory. In addition, the motion parameters need to be constantly adjusted online to balance the chips patch efficiency and operation stability, whereas chips placement efficiency needs to online monitor, which is laborious, difficult to adjust the motion parameters rapidly. To offline analyze the packaging efficiency, this article establishes a calculation model for chips patch efficiency of dual-arms mounter, which accurately establish the quantitative relationship between motion parameters and efficiency, narrowing the selection range of motion parameters. First, the process sequence of chips patch is constructed, and the efficiency calculation model is established. Second, considering the characteristics of the time-varying displacement, the method for solving the running time of each process under the flexible velocity control is proposed. Then, the chips patch efficiency is calculated for different parameters, and the effects of the motion parameters and the lead frame structures on chips patch efficiency are investigated, so as to optimize motion parameters, and simulation and calculation results of point to point (PTP) motion are in good agreement with the experimental results, which provide an effective guidance for accurately calculating chips patch efficiency offline and lay a foundation for selecting motion parameters.
Detail
Patterned Cu Nanoparticle Film for All-Cu Interconnection Without Chemical Mechanical Polishing Pretreatment
Journal of Nanostructure in Chemistry ( IF 10.1 ) Pub Date: 2023-05-22 , DOI: 10.1109/tcpmt.2023.3278320
All-Cu interconnects with fine pitch scalability and excellent electrical performance are highly considered the next interconnection node for the coming era of chiplet integration. However, current all-Cu interconnection through Cu–Cu direct bonding relies much on expensive chemical mechanical polishing (CMP) processes to reduce surface roughness to several nanometers. Herein, Cu nanoparticle (CNP) film prepared by pulsed laser deposition (PLD) was successfully patterned into micro bumps of $120 \mu \text{m}$ pitch and sintered at 160 °C–250 °C to form all-Cu interconnects without using CMP pretreatment. The fabricated bumps had a low Young’s modulus of only 1 GPa and could produce vertical collapse of several microns in bonding process, providing compliance with surfaces having high roughness and poor coplanarity. The bonded interconnects also exhibited excellent mechanical quality with shear strength $>$ 20 MPa at 160 °C, 15 MPa and $>$ 90 MPa at 250 °C, 20 MPa, which was superior to most reported Cu–Cu bonding using patterned nanomaterials. Patterning mechanism in PLD process involving incident characteristics of CNP flux, evolution of bump morphology was investigated and bump morphology’s influence on bonding properties was analyzed in detail. The strategy illustrated here could lead to develop a low-temperature, low-pressure assembly technique with less reliance on CMP for all-Cu interconnection.
Detail
Supplementary Information
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Research on the original thesis of all branches of basic research in the theory and practice of nanochemistry, nanoscience and nanotechnology.